molecular formula C15H25N3O B15058572 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol

Cat. No.: B15058572
M. Wt: 263.38 g/mol
InChI Key: NMNZCUYURZLUPZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Substitution on the Pyridine Ring: The piperazine derivative is then reacted with a pyridine derivative, such as 3-bromopyridine, under nucleophilic substitution conditions.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions using isopropyl halides.

    Reduction to Alcohol: The final step involves the reduction of the intermediate compound to form the desired alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated pyridine derivatives, nucleophiles like amines or thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) active agents.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, including its role as a ligand for various biological targets.

    Chemical Biology: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Industrial Applications: The compound may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-ol: A similar compound with a methyl group on the pyridine ring.

    1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)boronic acid: A boronic acid derivative with similar structural features.

Uniqueness

1-(6-(4-Isopropylpiperazin-1-yl)pyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the isopropylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

1-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-ol

InChI

InChI=1S/C15H25N3O/c1-4-14(19)13-5-6-15(16-11-13)18-9-7-17(8-10-18)12(2)3/h5-6,11-12,14,19H,4,7-10H2,1-3H3

InChI Key

NMNZCUYURZLUPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)N2CCN(CC2)C(C)C)O

Origin of Product

United States

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